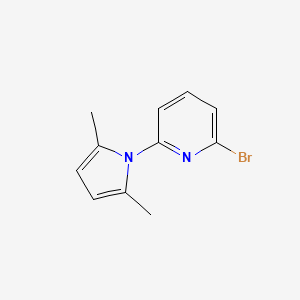
Bis(Tri-n-Butyltin) Sulfate
Vue d'ensemble
Description
Bis(Tri-n-Butyltin) Sulfate is a chemical compound with the molecular formula C24H54O4SSn2 . It is used in various applications, including as a reagent in the synthesis of other chemical compounds .
Molecular Structure Analysis
The molecular structure of Bis(Tri-n-Butyltin) Sulfate consists of three butyl groups covalently bonded to a tin(IV) atom . The general formula for these compounds is (CH3CH2CH2CH2)3Sn−X .Chemical Reactions Analysis
While specific chemical reactions involving Bis(Tri-n-Butyltin) Sulfate are not detailed in the retrieved sources, organotin compounds like this are known to be involved in various chemical reactions, including tin-carbon bond formation, desulfurization, and deoxygenation .Applications De Recherche Scientifique
- Summary of the Application : Mössbauer spectroscopy is a versatile technique that can be used to provide information on the oxidation state, spin state, and electronic environment of the central atom. In this case, “Bis(Tri-n-Butyltin) Sulfate” is used to elucidate the intermolecular interaction of such species in solid state .
- Methods of Application or Experimental Procedures : The Mössbauer parameters of “Bis(Tri-n-Butyltin) Sulfate” have been determined. The absolute values of recoil-free fraction have been estimated in the temperature range from 80 to 200 K and the mean square displacement of tin atom has been determined .
- Results or Outcomes : From the results, as well as from the temperature dependence of quadrupole split line asymmetry, non-polymeric structure is inferred for those three compounds .
- Summary of the Application : “Bis(Tri-n-Butyltin) Sulfate” is used as a specialized reagent in organic synthesis. It is used as a source of hydrogen atoms in organic synthesis .
- Methods of Application or Experimental Procedures : Combined with azobisisobutyronitrile (AIBN) or by irradiation with light, “Bis(Tri-n-Butyltin) Sulfate” converts organic halides (and related groups) to the corresponding hydrocarbon. This process occurs via a radical chain mechanism involving the radical Bu3Sn .
- Results or Outcomes : The utility of “Bis(Tri-n-Butyltin) Sulfate” as a H donor can be attributed to its relatively weak bond strength . It is the reagent of choice for hydrostannylation reactions .
Safety And Hazards
Propriétés
IUPAC Name |
tributylstannanylium;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/6C4H9.H2O4S.2Sn/c6*1-3-4-2;1-5(2,3)4;;/h6*1,3-4H2,2H3;(H2,1,2,3,4);;/q;;;;;;;2*+1/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPUJTDDAPFGMG-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+](CCCC)CCCC.CCCC[Sn+](CCCC)CCCC.[O-]S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H54O4SSn2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
676.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(Tri-n-Butyltin) Sulfate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl thieno[3,2-d]isothiazole-5-carboxylate](/img/structure/B1610908.png)
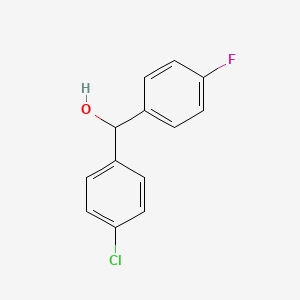
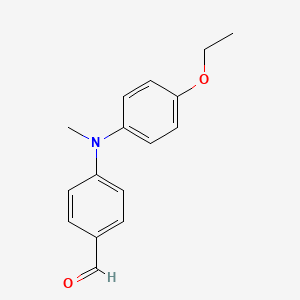
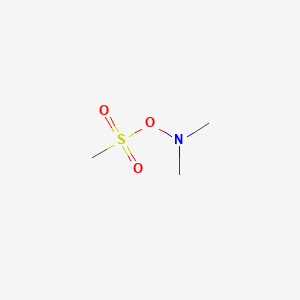
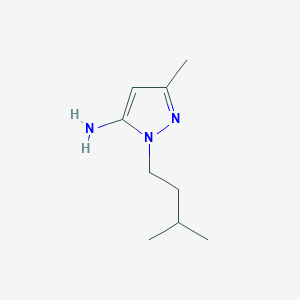
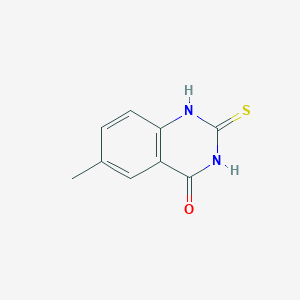
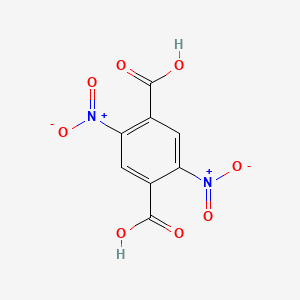
![3-[(6-Chloropyridazin-3-yl)amino]propanoic acid](/img/structure/B1610922.png)
![Dibenzo[c,h]acridine-2,12-dicarbaldehyde](/img/structure/B1610923.png)
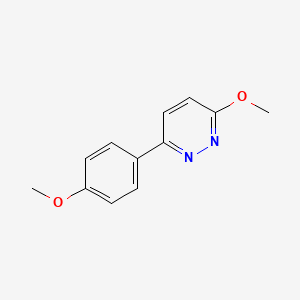
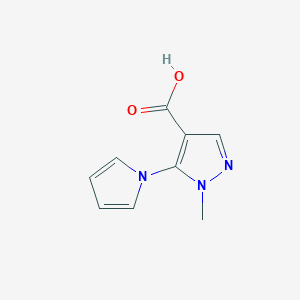
![[2-(1H-Indol-3-yl)-ethyl]-thiourea](/img/structure/B1610927.png)
